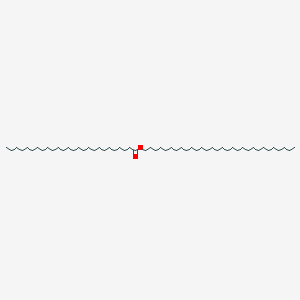

Triacontyl hexacosanoate

Description

Properties

IUPAC Name |

triacontyl hexacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H112O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-29-30-31-33-35-37-39-41-43-45-47-49-51-53-55-58-56(57)54-52-50-48-46-44-42-40-38-36-34-32-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-55H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXVNPLQCLJGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H112O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161934 | |

| Record name | Marsilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

817.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14206-01-0 | |

| Record name | Triacontyl hexacosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14206-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marsilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marsilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacontyl hexacosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARSILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CN8UU4ZYY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Triacontyl Hexacosanoate (C56H112O2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triacontyl hexacosanoate is a very long-chain wax ester with the molecular formula C56H112O2. As a member of the broader class of wax esters, it is a neutral lipid composed of a long-chain fatty acid (hexacosanoic acid) and a long-chain fatty alcohol (triacontanol). While specific research on this compound is limited, this guide synthesizes the current understanding of very long-chain wax esters to provide a comprehensive technical overview. This document covers the physicochemical properties, probable natural occurrence, biosynthesis, and potential biological roles of this compound. Furthermore, it outlines general experimental protocols for the analysis of such molecules and explores their toxicological profile and potential, albeit largely hypothetical, applications in drug development. All quantitative data are presented in structured tables, and key pathways are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is a large, nonpolar molecule, which dictates its physical and chemical characteristics. Its high molecular weight and long saturated hydrocarbon chains result in a solid state at room temperature with a high melting point and very low solubility in polar solvents.

| Property | Value | Reference |

| Molecular Formula | C56H112O2 | [1] |

| Molecular Weight | 817.49 g/mol | [1] |

| CAS Number | 14206-01-0 | [1] |

| Melting Point | 85-86 °C | [1] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | General property of wax esters |

| Appearance | Waxy solid | General property of wax esters |

Natural Occurrence and Biological Functions

Direct evidence for the natural occurrence of this compound is not widely documented. However, very long-chain wax esters are commonly found in the epicuticular waxes of plants and the cuticles of insects.[2][3][4] These waxes form a protective barrier against water loss, UV radiation, and pathogens.[5] In some marine organisms, wax esters serve as a primary energy storage molecule. Given its structure, this compound likely contributes to the physical properties of these natural waxes, such as their high hydrophobicity and structural integrity. The analysis of epicuticular waxes from various plants, such as bamboo and pear, has revealed a complex mixture of very long-chain alkanes, alcohols, aldehydes, and esters, although this compound has not been explicitly identified in these studies.[2][4]

The primary biological functions of very long-chain wax esters are generally considered to be:

-

Water Repellency: The hydrophobic nature of these lipids prevents water from adhering to and penetrating the surfaces of plants and insects.

-

Protection: They form a physical barrier against mechanical damage, UV radiation, and microbial pathogens.

-

Energy Storage: In some organisms, particularly marine life, wax esters are a dense form of energy reserve.

Biosynthesis

The biosynthesis of very long-chain wax esters like this compound is a two-step enzymatic process that occurs in the endoplasmic reticulum. This pathway is highly conserved across different organisms.

-

Fatty Acyl Reduction: A very long-chain fatty acid, in this case, hexacosanoyl-CoA (C26:0), is reduced to its corresponding fatty alcohol, triacontanol (C30:0), by a fatty acyl-CoA reductase (FAR). This reaction requires a reducing agent, typically NADPH.

-

Esterification: The resulting fatty alcohol is then esterified with another very long-chain fatty acyl-CoA molecule by a wax synthase (WS) enzyme, forming the final wax ester.

Potential Pharmacological Applications and Signaling

There is currently no direct evidence for pharmacological applications or specific signaling roles of this compound. However, its constituent molecules, very long-chain fatty acids (VLCFAs), have been implicated in certain biological processes. The accumulation of VLCFAs is associated with several metabolic disorders, such as X-linked adrenoleukodystrophy, where they are thought to contribute to neuroinflammation and demyelination through lipotoxic responses.[6]

Given that this compound is a stable, inert molecule, its direct role in cell signaling is unlikely. However, it could serve as a metabolic precursor or a delivery vehicle for its constituent fatty acid and alcohol. A hypothetical signaling pathway could involve the enzymatic hydrolysis of this compound to release hexacosanoic acid, which could then modulate cellular processes. This is a speculative model and requires experimental validation.

Experimental Protocols

Specific experimental protocols for this compound are not available. However, general methods for the extraction, separation, and analysis of very long-chain wax esters can be applied.

Extraction and Separation

Methodology:

-

Homogenization: The biological sample (e.g., plant leaves, insect cuticle) is homogenized in a suitable organic solvent system, such as a mixture of hexane and isopropanol, to extract the total lipids.

-

Phase Separation: The mixture is partitioned with an aqueous salt solution to separate the lipid-containing organic phase from the aqueous phase.

-

Fractionation: The crude lipid extract is then fractionated using column chromatography on a silica gel stationary phase. A nonpolar solvent, such as hexane, is used to elute the wax ester fraction, separating it from more polar lipids.

Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of wax esters. Due to the high molecular weight of this compound, high-temperature GC is required.

-

Sample Preparation: The purified wax ester fraction is dissolved in a suitable solvent (e.g., hexane).

-

Injection: The sample is injected into the GC, which is equipped with a high-temperature capillary column.

-

Separation: The individual wax esters are separated based on their boiling points and interactions with the stationary phase.

-

Detection: The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used for the analysis of wax esters.

-

Mobile Phase: A non-aqueous mobile phase, such as a gradient of isopropanol and acetonitrile, is typically used.

-

Stationary Phase: A C18 or C30 column is commonly employed.

-

Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection.

Toxicology and Safety

There is no specific toxicological data available for this compound. However, very long-chain fatty acid esters are generally considered to have low toxicity. They are poorly absorbed in the gastrointestinal tract due to their high lipophilicity and large molecular size. In cosmetic applications, alkyl esters are considered safe for use when formulated to be non-irritating.[7][8][9] Some natural waxes containing very long-chain esters, such as rice bran wax, have been determined to be Generally Recognized as Safe (GRAS) for specific food applications by the FDA.[10][11] It is important to note that the accumulation of very long-chain fatty acids, the constituent components of these esters, can be associated with cellular toxicity in certain genetic disorders.[6]

Conclusion

This compound is a very long-chain wax ester with physicochemical properties characteristic of this class of lipids. While direct research on this specific molecule is scarce, by extrapolating from the broader knowledge of very long-chain wax esters, we can infer its likely natural occurrence, biosynthetic pathway, and biological functions, which are primarily structural and protective. Its potential for pharmacological applications is currently unexplored and remains a hypothetical area of investigation. The analytical methods outlined in this guide provide a framework for future research into the specific properties and roles of this compound. As with any compound intended for potential use in drug development, a thorough toxicological and safety assessment would be a prerequisite for any further investigation.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Composition of the epicuticular waxes coating the adaxial side of Phyllostachys aurea leaves: Identification of very-long-chain primary amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Chemical Composition and Crystal Morphology of Epicuticular Wax in Mature Fruits of 35 Pear (Pyrus spp.) Cultivars [frontiersin.org]

- 5. The Penetration of Cuticle by Insecticides | Semantic Scholar [semanticscholar.org]

- 6. Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cir-safety.org [cir-safety.org]

- 9. Safety Assessment of Alkyl Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. fda.gov [fda.gov]

Natural Sources of Triacontyl Hexacosanoate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacontyl hexacosanoate (C56H112O2) is a wax ester composed of triacontanol (a 30-carbon alcohol) and hexacosanoic acid (a 26-carbon fatty acid). Such very-long-chain wax esters are significant components of plant epicuticular and intracuticular waxes, which form a protective barrier on the plant surface against various environmental stresses. While the presence of a vast array of wax esters in plants is well-documented, specific quantitative data for this compound remains elusive in publicly available literature. This guide synthesizes the current knowledge on the likely natural sources of this compound, provides detailed methodologies for its extraction and identification, and outlines the general biosynthetic pathways leading to the formation of very-long-chain wax esters in plants.

Potential Natural Sources

1.1. Euphorbiaceae Family (Spurges)

The genus Euphorbia is a significant source of complex waxes. Candelilla wax, obtained from Euphorbia antisyphilitica and Euphorbia cerifera, is particularly rich in high-molecular-weight esters, hydrocarbons, and free fatty acids.[1][2] While specific ester compositions are not always fully detailed, the presence of long-chain alcohols and acids in the C28-C34 range makes candelilla wax a primary candidate for containing this compound.[3]

1.2. Other Potential Sources

Other plants known for their thick epicuticular wax layers, often containing a complex mixture of wax esters, may also be sources of this compound. These include:

-

Carnauba Palm (Copernicia prunifera): Carnauba wax is another commercially important plant wax known to contain a high proportion of esters (80-85%).[1]

-

Jojoba (Simmondsia chinensis): While primarily known for its liquid wax esters, the analytical methods developed for jojoba wax are applicable to the study of other plant waxes.

-

Sunflower (Helianthus annuus): Sunflower seed wax contains a variety of long-chain fatty esters.[4]

Quantitative Data

As of the latest literature review, specific quantitative data for this compound in any plant species has not been published. The tables below provide a general overview of the composition of relevant plant waxes and a template for how quantitative data for this compound could be presented if it were to be determined experimentally.

Table 1: General Composition of Selected Plant Waxes

| Plant Source | Wax Name | Major Components | Ester Content (%) | Hydrocarbon Content (%) | Free Acid/Alcohol Content (%) |

| Euphorbia antisyphilitica | Candelilla Wax | Hydrocarbons (C29-C33), Esters, Free Fatty Acids, Resins | 20-29 | ~50 | 7-9 |

| Copernicia prunifera | Carnauba Wax | Fatty Esters, Free Alcohols, Free Acids, Hydrocarbons | 80-85 | 1-3 | 13-21 |

| Helianthus annuus (seed) | Sunflower Wax | Long-chain Fatty Esters (C38-C54), Free Fatty Alcohols, Free Fatty Acids | High | - | - |

Note: Data compiled from various sources.[1][4] The specific composition can vary based on the plant's growing conditions and the extraction method used.

Table 2: Template for Quantitative Data of this compound

| Plant Species | Plant Part | Extraction Method | Analytical Method | Concentration of this compound (µg/g dry weight) | % of Total Wax Esters |

| [Example: Euphorbia antisyphilitica] | [Stem] | [Chloroform dipping] | [GC-MS] | [Value] | [Value] |

| [Example: Copernicia prunifera] | [Leaf] | [Soxhlet extraction] | [HPLC-MS] | [Value] | [Value] |

Experimental Protocols

The following protocols are detailed methodologies for the extraction, separation, and identification of very-long-chain wax esters like this compound from plant material.

3.1. Extraction of Epicuticular Waxes

A common method for the extraction of surface waxes is by dipping the plant material in an organic solvent.

-

Objective: To isolate epicuticular waxes with minimal contamination from internal lipids.

-

Materials:

-

Fresh plant material (e.g., stems of Euphorbia antisyphilitica)

-

Chloroform (HPLC grade)

-

Glass beakers

-

Nitrogen gas stream or rotary evaporator

-

Glass vials for sample storage

-

-

Procedure:

-

Carefully harvest fresh plant material, avoiding damage to the surface.

-

Briefly dip the plant material (e.g., for 30-60 seconds) in a beaker containing chloroform at room temperature. The short dipping time is crucial to minimize the extraction of intracellular lipids.

-

Remove the plant material from the solvent.

-

Filter the chloroform extract to remove any solid debris.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C to prevent degradation of the wax components.

-

The resulting crude wax extract can then be redissolved in a suitable solvent (e.g., hexane or chloroform) for further analysis.

-

3.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like wax esters.

-

Objective: To separate and identify individual wax esters, including this compound.

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

High-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness)

-

-

Procedure:

-

Sample Preparation: Dissolve the crude wax extract in hexane or toluene to a concentration of approximately 0.1-1.0 mg/mL.

-

Injection: Inject 1 µL of the sample into the GC. A high injector temperature (e.g., 390°C) is necessary for the volatilization of high-molecular-weight wax esters.[5]

-

GC Separation: Use a temperature program that allows for the separation of very-long-chain esters. A typical program might be:

-

Initial temperature: 120°C

-

Ramp 1: 15°C/min to 240°C

-

Ramp 2: 8°C/min to 390°C, hold for 6 minutes.[5]

-

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-1000.

-

Identification: Identify this compound based on its retention time and mass spectrum. The molecular ion ([M]+•) for this compound (C56H112O2) would be at m/z 816.87. Characteristic fragment ions would include those corresponding to the protonated fatty acid ([RCOOH2]+) and other cleavages around the ester bond.[6]

-

3.3. Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For very large or thermally labile wax esters, HPLC with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) MS can be an alternative to GC-MS.

-

Objective: To separate and identify high-molecular-weight wax esters that may be difficult to analyze by GC.

-

Instrumentation:

-

HPLC system with a C30 reverse-phase column.

-

Mass spectrometer with an APCI or ESI source.

-

Evaporative Light Scattering Detector (ELSD) can also be used for quantification.[7]

-

-

Procedure:

-

Sample Preparation: Dissolve the wax extract in a suitable solvent mixture (e.g., methanol and chloroform).

-

HPLC Separation: Use a gradient elution program with solvents like methanol and chloroform on a C30 column. This type of column provides good separation for nonpolar compounds like wax esters.[7]

-

MS Detection: Detect the eluting compounds using APCI-MS or ESI-MS. For this compound, look for the protonated molecule [M+H]+ at m/z 817.87 or other adducts depending on the solvent system.[8]

-

Biosynthesis and Signaling Pathways

There are no known signaling pathways specifically involving this compound. The biosynthesis of this compound follows the general pathway for very-long-chain fatty acid (VLCFA) and wax ester formation in plants.

4.1. Biosynthesis of Very-Long-Chain Fatty Acids (VLCFAs)

VLCFAs, the precursors to the acyl portion of wax esters, are synthesized in the endoplasmic reticulum from C16 and C18 fatty acids produced in the plastids. This process involves a multi-enzyme complex known as the fatty acid elongase (FAE).

4.2. Biosynthesis of Wax Esters

The final step in the formation of wax esters is the esterification of a VLCFA with a very-long-chain primary alcohol. This reaction is catalyzed by a wax synthase enzyme, which is typically a fatty acyl-CoA:fatty alcohol acyltransferase.

Visualizations

Diagram 1: General Workflow for Plant Wax Analysis

Caption: General workflow for the extraction and analysis of this compound from plant sources.

Diagram 2: Biosynthesis of Very-Long-Chain Wax Esters

Caption: Generalized biosynthetic pathway for very-long-chain wax esters in plants.

References

- 1. Wax esters | Cyberlipid [cyberlipid.gerli.com]

- 2. Candelilla Wax Extracted by Traditional Method and an Ecofriendly Process: Assessment of Its Chemical, Structural and Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. EUPHORBIA CERIFERA WAX – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 5. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 8. PubChemLite - this compound (C56H112O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Biosynthesis of Triacontyl Hexacosanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacontyl hexacosanoate (C56H112O2), a wax ester of significant chain length, is a lipid molecule with potential applications in various industrial and pharmaceutical sectors. Its biosynthesis is a complex process rooted in the general pathway of very-long-chain fatty acid (VLCFA) elongation and subsequent wax ester formation. This guide provides a comprehensive overview of the core biosynthetic pathway, encompassing the enzymatic steps from precursor fatty acids to the final wax ester product. It details the key enzymes involved, summarizes available quantitative data, presents relevant experimental protocols, and illustrates the metabolic and regulatory pathways using logical diagrams. While direct research on this compound is limited, this document extrapolates from established principles of wax ester biosynthesis in plants to provide a robust theoretical framework for its formation.

Introduction to this compound

This compound is a wax ester composed of a 30-carbon fatty alcohol (triacontanol) esterified to a 26-carbon fatty acid (hexacosanoic acid). Wax esters are neutral lipids that play crucial roles in plants as components of cuticular waxes, providing a protective barrier against water loss and environmental stresses.[1][2] The long aliphatic chains of this compound impart a highly hydrophobic nature, making it a molecule of interest for applications requiring durable, water-repellent properties.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-stage process that occurs primarily in the endoplasmic reticulum (ER) of plant epidermal cells. It can be conceptually divided into three main stages:

-

Elongation of Very-Long-Chain Fatty Acids (VLCFAs): The synthesis of the C26 fatty acid (hexacosanoic acid) and the C30 fatty acid precursor to triacontanol.

-

Reduction of Fatty Acyl-CoA to a Fatty Alcohol: The conversion of triacontyl-CoA to triacontanol.

-

Esterification: The condensation of triacontanol and hexacosanoyl-CoA to form this compound.

Stage 1: Very-Long-Chain Fatty Acid (VLCFA) Elongation

VLCFAs are synthesized from C16 or C18 fatty acid precursors through the action of a multi-enzyme complex known as the fatty acid elongase (FAE).[2] This complex catalyzes a cycle of four sequential reactions, with each cycle adding two carbon units to the growing acyl chain.[1][2]

The four core enzymatic reactions of the FAE complex are:

-

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA. This is the rate-limiting step and a key determinant of the final chain length of the VLCFA.

-

Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the resulting 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.

-

Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, now elongated by two carbons.

This cycle is repeated until the desired chain lengths of C26 (for hexacosanoyl-CoA) and C30 (for the precursor of triacontanol) are achieved.

Stage 2: Reduction to Fatty Alcohol

The C30 acyl-CoA (triacontyl-CoA) is then reduced to its corresponding primary alcohol, triacontanol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR).[1][3] FARs are NADPH-dependent enzymes that are crucial in the alcohol-forming pathway of wax biosynthesis.[4][5][6] The substrate specificity of the particular FAR enzyme determines which acyl-CoAs are shunted towards alcohol production.[3][4]

Stage 3: Wax Ester Synthesis

The final step is the esterification of the triacontanol with hexacosanoyl-CoA. This reaction is catalyzed by a wax synthase (WS), which is an acyl-CoA:fatty alcohol acyltransferase.[1][7] WS enzymes exhibit specificity for both the fatty alcohol and the acyl-CoA substrates.[7] The WSD1 gene in Arabidopsis thaliana is known to encode a key enzyme in stem wax ester biosynthesis.[7]

Quantitative Data

Direct quantitative analysis of this compound in plant species is not extensively documented in the available literature. However, the analysis of plant cuticular waxes often reveals the presence of very-long-chain wax esters. The table below presents a hypothetical representation of where such data would be structured, based on typical wax analysis studies.

| Plant Species | Tissue | Wax Ester | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Hypothetical Plant A | Leaf | This compound | 15.2 ± 2.1 | GC-MS | Fictional Study |

| Hypothetical Plant B | Stem | This compound | 8.7 ± 1.5 | LC-MS | Fictional Study |

Experimental Protocols

Extraction and Analysis of Wax Esters by GC-MS

This protocol is a generalized method for the analysis of plant cuticular waxes, which would include this compound.

Objective: To extract and quantify wax esters from plant tissue.

Materials:

-

Plant tissue (e.g., leaves, stems)

-

Chloroform

-

n-Hexane

-

Anhydrous sodium sulfate

-

Internal standard (e.g., n-tetracosane)

-

Glass vials

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) with a high-temperature capillary column.[8]

Procedure:

-

Extraction: Immerse a known weight of fresh plant tissue in chloroform for 60 seconds to dissolve the epicuticular waxes.

-

Internal Standard: Add a known amount of internal standard to the chloroform extract.

-

Drying: Dry the extract over anhydrous sodium sulfate and filter.

-

Concentration: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Derivatization (Optional but Recommended for Alcohols and Acids): To improve volatility, primary alcohols and free fatty acids can be derivatized to their trimethylsilyl (TMS) ethers/esters by reacting the dried extract with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine at 70°C for 30 minutes.

-

GC-MS Analysis: Dissolve the final wax extract in n-hexane and inject a 1 µL aliquot into the GC-MS.

-

Injector Temperature: 320°C

-

Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/minute to 320°C and hold for 20 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Scan range of m/z 50-900.

-

-

Quantification: Identify this compound based on its retention time and mass spectrum.[8] Quantify by comparing its peak area to that of the internal standard.

In Vitro Assay for Fatty Acyl-CoA Reductase (FAR) Activity

Objective: To determine the substrate specificity of a candidate FAR enzyme for triacontyl-CoA.

Materials:

-

Microsomal fraction containing the expressed FAR enzyme

-

[1-14C]-labeled or unlabeled triacontyl-CoA

-

NADPH

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Scintillation cocktail and counter (if using radiolabeled substrate)

-

GC-MS for product analysis (if using unlabeled substrate)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the microsomal protein preparation.

-

Initiate Reaction: Add the triacontyl-CoA substrate to start the reaction.

-

Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a strong acid (e.g., 6 M HCl).

-

Extraction: Extract the lipid products with chloroform/methanol (2:1, v/v).

-

Analysis:

-

Radiolabeled: Separate the products by thin-layer chromatography (TLC) and quantify the radioactivity of the fatty alcohol spot using a scintillation counter.

-

Unlabeled: Analyze the extracted lipids by GC-MS after derivatization to identify and quantify the triacontanol product.

-

In Vitro Assay for Wax Synthase (WS) Activity

Objective: To assess the ability of a candidate WS enzyme to synthesize this compound.

Materials:

-

Microsomal fraction containing the expressed WS enzyme

-

Triacontanol

-

[1-14C]-labeled or unlabeled hexacosanoyl-CoA

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

Procedure:

-

Reaction Setup: Combine the reaction buffer, triacontanol, and the microsomal protein preparation in a microcentrifuge tube.

-

Initiate Reaction: Add the hexacosanoyl-CoA substrate to start the reaction.

-

Incubation: Incubate at 30°C for a defined period.

-

Stop and Extract: Terminate the reaction and extract the lipids as described for the FAR assay.

-

Analysis: Analyze the formation of this compound using TLC and scintillation counting (for radiolabeled substrate) or by GC-MS.

Visualization of Pathways

Biosynthesis Pathway of this compound

The following diagram illustrates the sequential enzymatic steps leading to the formation of this compound.

Caption: Biosynthesis pathway of this compound.

Regulatory Network of Cuticular Wax Biosynthesis

This diagram depicts the known transcriptional regulation of the general cuticular wax biosynthesis pathway in Arabidopsis, which provides a framework for understanding the potential regulation of this compound synthesis.

Caption: Transcriptional regulation of cuticular wax biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound follows the canonical pathway of wax ester formation in plants, involving VLCFA elongation, fatty acyl-CoA reduction, and esterification. While the general enzymatic machinery is understood, specific enzymes with a preference for C26 and C30 substrates that would lead to the efficient synthesis of this particular wax ester remain to be identified and characterized. Future research should focus on:

-

Quantitative profiling: Identifying and quantifying this compound in a range of plant species to understand its natural abundance and distribution.

-

Enzyme characterization: Isolating and characterizing KCS, FAR, and WS enzymes from plants known to produce very-long-chain waxes to determine their substrate specificities for C26 and C30 acyl-CoAs and C30 alcohols.

-

Regulatory studies: Elucidating the specific signaling pathways and transcription factors that regulate the expression of genes involved in the synthesis of very-long-chain wax esters.

A deeper understanding of this pathway will not only advance our fundamental knowledge of plant lipid metabolism but also open avenues for the metabolic engineering of plants to produce tailored wax esters for novel applications.

References

- 1. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Plant Fatty Acyl Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Identification of the Wax Ester Synthase/Acyl-Coenzyme A:Diacylglycerol Acyltransferase WSD1 Required for Stem Wax Ester Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Triacontyl Hexacosanoate and Very Long-Chain Wax Esters in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological roles of very long-chain wax esters, with a focus on triacontyl hexacosanoate, in insects. While specific research on this compound is limited, this document extrapolates from the broader knowledge of very long-chain wax esters to elucidate its probable functions. The primary roles of these lipid molecules are critical for insect survival, centering on the prevention of water loss through the formation of a hydrophobic cuticular barrier.[1][2][3] Additionally, these esters are implicated in chemical communication, acting as semiochemicals that can convey information about species, sex, and reproductive status.[3][4][5] This guide details the biosynthetic pathways of these complex molecules, presents methodologies for their extraction and analysis, and discusses their potential as targets for novel pest management strategies. All quantitative data from related studies are summarized, and key experimental workflows are visualized to provide a practical resource for researchers in entomology, chemical ecology, and insecticide development.

Introduction to this compound and Insect Wax Esters

This compound (C₅₆H₁₁₂O₂) is a very long-chain wax ester, a class of lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. In the case of this compound, it is formed from hexacosanoic acid (a 26-carbon fatty acid) and triacontanol (a 30-carbon fatty alcohol). These molecules are major components of the epicuticular wax layer in many terrestrial arthropods.[1][2] This hydrophobic layer is paramount for survival in terrestrial environments, primarily by restricting water transpiration through the cuticle.[1][2][4]

The composition of cuticular waxes is diverse and species-specific, including a complex mixture of hydrocarbons, fatty acids, alcohols, aldehydes, ketones, and wax esters.[6] While specific quantitative data for this compound in insects is not extensively documented in current literature, the presence of wax esters with constituent chains of up to 30 carbons has been identified in species such as the giant whitefly, Aleurodicus dugesii, and certain scale insects like Coccus ceriferus produce esters with a total of up to 60 carbons, suggesting that C₅₆ esters like this compound are within the biosynthetic capabilities of some insects.[1][6]

The physical properties of these wax esters, such as their high melting points, are crucial for their function. Saturated very long-chain wax esters are typically solid under physiological conditions, which enhances their waterproofing capabilities.[1][7]

Core Biological Functions

The biological roles of this compound and its counterparts can be broadly categorized into structural and communicative functions.

Structural Role: Cuticular Waterproofing

The primary and most critical function of the epicuticular wax layer, rich in very long-chain esters, is to form a barrier against desiccation.[1][2][4] The long, saturated acyl chains of molecules like this compound pack tightly, creating a highly ordered, crystalline-like structure that is largely impermeable to water. This is essential for maintaining water balance, particularly in insects with a high surface-area-to-volume ratio. The removal of this wax layer by organic solvents leads to a rapid and fatal loss of water.[4]

Communicative Role: Semiochemicals

Beyond their structural importance, cuticular lipids, including wax esters, play a significant role in chemical communication.[3][4][5] These semiochemicals can act as:

-

Pheromones: Conveying information within the same species, such as in mate recognition.

-

Allelochemicals: Mediating interactions between different species.

While hydrocarbons are more commonly studied as insect semiochemicals, the complex bouquets of cuticular lipids, including wax esters, can contribute to the unique chemical signature of an individual, signaling information about its species, sex, colony membership, and reproductive status.[8]

Biosynthesis of Very Long-Chain Wax Esters

The biosynthesis of very long-chain wax esters is a conserved pathway in insects, occurring in specialized cells called oenocytes and epidermal cells.[9][10] The process can be summarized in two main stages:

-

Fatty Acyl-CoA Elongation and Reduction: The synthesis begins with common fatty acids (e.g., palmitic acid, C16), which undergo elongation by a series of enzymes, including fatty acid elongases (ELOVL), to produce very long-chain fatty acids (VLCFAs).[9] A portion of these VLCFAs are then reduced to their corresponding fatty alcohols by a fatty acyl-CoA reductase (FAR).[9][11]

-

Esterification: A wax synthase (WS) enzyme then catalyzes the esterification of a very long-chain fatty acyl-CoA with a very long-chain fatty alcohol to form the final wax ester.[9][11]

A diagrammatic representation of this pathway is provided below.

References

- 1. academic.oup.com [academic.oup.com]

- 2. lipotype.com [lipotype.com]

- 3. Structural characterization of wax esters using ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wax, sex and the origin of species: Dual roles of insect cuticular hydrocarbons in adaptation and mating - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Wax esters | Cyberlipid [cyberlipid.gerli.com]

- 7. researchgate.net [researchgate.net]

- 8. Genetic basis of chemical communication in eusocial insects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the Key Pathways and Genes Involved in the Wax Biosynthesis of the Chinese White Wax Scale Insect (Ericerus pela Chavannes) by Integrated Weighted Gene Coexpression Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Closer Look | Bee Culture [beeculture.com]

- 11. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triacontyl Hexacosanoate (CAS Number 14206-01-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacontyl hexacosanoate, registered under CAS number 14206-01-0, is a long-chain saturated wax ester. It is comprised of a triacontanol (a 30-carbon alcohol) moiety esterified with hexacosanoic acid (a 26-carbon fatty acid). This molecule is of interest to researchers in various fields due to its physicochemical properties, its presence in natural sources, and its potential applications in materials science and as a hydrophobic component in formulation studies. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analysis, and safety information.

Synonyms: Marsilin, Marsiline, 1-triacontanol cerotate.[1][2][3]

Physicochemical Properties

This compound is a solid at room temperature with a high melting point, characteristic of long-chain saturated esters. Its long aliphatic chains render it highly lipophilic and practically insoluble in water.

| Property | Value | Source(s) |

| Molecular Formula | C₅₆H₁₁₂O₂ | [1][2] |

| Molecular Weight | 817.51 g/mol | [2] |

| Melting Point | 85-86 °C | [2][3] |

| Boiling Point | 732 °C at 760 mmHg (Predicted) | [2] |

| Density | 0.854 g/cm³ (Predicted) | [2] |

| Flash Point | 415 °C (Predicted) | [2] |

| LogP (Predicted) | 28.34 | [2] |

| Refractive Index | 1.462 (Predicted) | [2] |

| Vapor Pressure | 2.74E-21 mmHg at 25°C (Predicted) | [2] |

Synthesis and Purification

The primary method for synthesizing this compound is through the Fischer esterification of triacontanol and hexacosanoic acid.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the acid-catalyzed esterification of a long-chain fatty acid and a long-chain alcohol.[4][5]

Materials:

-

Hexacosanoic acid

-

Triacontanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (solvent)

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Hexane or ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of hexacosanoic acid and triacontanol in toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

-

Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Purification: Recrystallization

The crude product can be purified by recrystallization.[6][7]

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot hexane or ethanol.

-

Allow the solution to cool slowly to room temperature to facilitate crystal formation.

-

Further cool the mixture in an ice bath to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Analytical Characterization

Due to the lack of publicly available spectra for this compound, this section provides expected spectral characteristics and a general protocol for analysis based on similar long-chain wax esters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a key technique for the analysis of wax esters. High-temperature GC is necessary due to the low volatility of these compounds.[8][9][10]

Experimental Protocol:

-

Column: A high-temperature capillary column (e.g., DB-1 HT).[8]

-

Injector Temperature: 390 °C.[8]

-

Detector Temperature: 390 °C.[8]

-

Oven Program: Start at 120 °C, ramp to 240 °C at 15 °C/min, then ramp to 390 °C at 8 °C/min, and hold for 6 minutes.[8]

-

Carrier Gas: Helium.[11]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

Expected Mass Spectrum Fragmentation: The mass spectrum of a long-chain saturated ester is expected to show a molecular ion peak (M⁺) at m/z 816.9 (for the monoisotopic mass), although it may be of low intensity. Key fragmentation patterns include:

-

Acylium ion: A prominent peak corresponding to [R-C=O]⁺ from the hexacosanoic acid moiety.

-

Alkene fragment: A fragment from the triacontanol chain resulting from the loss of the fatty acid.

-

McLafferty rearrangement: If sterically feasible, though less common in such long, straight-chain esters.

-

Series of hydrocarbon fragments: A characteristic pattern of peaks separated by 14 Da (-CH₂-) from the cleavage of the long alkyl chains.

References

- 1. This compound | C56H112O2 | CID 84258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. cerritos.edu [cerritos.edu]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. US2452093A - Purification of hard waxes by removal of soft fatty components - Google Patents [patents.google.com]

- 7. Purification [chem.rochester.edu]

- 8. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wax esters analysis via GC-MS - Chromatography Forum [chromforum.org]

An In-depth Technical Guide to Triacontyl Hexacosanoate (Marsiline) and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triacontyl hexacosanoate, a long-chain ester also known as Marsiline. The document covers its synonyms, physicochemical properties, synthesis and isolation methodologies, and its known pharmacological activities, with a focus on its sedative and anticonvulsant effects.

Chemical Identity and Synonyms

This compound is a saturated long-chain wax ester. It is the ester of triacontanol (a 30-carbon fatty alcohol) and hexacosanoic acid (a 26-carbon fatty acid).

Synonyms:

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₅₆H₁₁₂O₂ | [4] |

| Molecular Weight | 817.51 g/mol | [4] |

| CAS Number | 14206-01-0 | [4][5] |

| Appearance | Waxy solid (inferred) | |

| Melting Point | 85-86 °C | [4] |

| Boiling Point | 732 °C at 760 mmHg | [4] |

| Density | 0.854 g/cm³ | [4] |

| Flash Point | 415 °C | [4] |

| Vapor Pressure | 2.74E-21 mmHg at 25°C | [4] |

| LogP (Predicted) | 28.34 | [4] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents (inferred) |

Experimental Protocols

Isolation from Natural Sources

Protocol: General Extraction and Isolation of this compound from Marsilea minuta

-

Plant Material Collection and Preparation:

-

Collect fresh, healthy whole plants of Marsilea minuta.

-

Wash the plant material thoroughly with distilled water to remove any debris.

-

Air-dry the plant material in the shade until it is free of moisture.

-

Grind the dried plant material into a coarse powder.

-

-

Solvent Extraction:

-

Pack the powdered plant material into a Soxhlet apparatus.

-

Extract the powder with a nonpolar solvent such as petroleum ether or hexane for 48-72 hours. The choice of a nonpolar solvent is crucial for extracting the waxy, lipophilic this compound.

-

After extraction, concentrate the crude extract under reduced pressure using a rotary evaporator to yield a waxy residue.

-

-

Chromatographic Purification:

-

Prepare a silica gel column (60-120 mesh) using a suitable nonpolar solvent system (e.g., hexane or a hexane-ethyl acetate gradient).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable visualizing agent (e.g., iodine vapor or a spray reagent for lipids).

-

Pool the fractions containing the compound of interest.

-

-

Recrystallization and Characterization:

-

Recrystallize the purified compound from a suitable solvent (e.g., acetone or ethanol) to obtain pure crystals of this compound.

-

Characterize the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

-

Chemical Synthesis

A general method for the synthesis of long-chain esters like this compound involves the Fischer esterification of the corresponding fatty acid and fatty alcohol in the presence of an acid catalyst.

Protocol: Synthesis of this compound

-

Reaction Setup:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of hexacosanoic acid and triacontanol.

-

Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux. The water formed during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by TLC or by measuring the amount of water collected.

-

Continue the reflux until the reaction is complete (typically several hours).

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography as described in the isolation protocol.

-

Pharmacological Activity

This compound, as Marsiline, has been primarily investigated for its effects on the central nervous system, specifically its sedative and anticonvulsant properties.

Sedative and Anticonvulsant Activity

The initial discovery of Marsiline's pharmacological activity was reported by Chatterjee et al.[6] While specific quantitative data from modern assays are scarce, a standardized ethanolic extract of Marsilea minuta containing 1.15% w/w Marsiline has been evaluated for its antidepressant activity.[1][2] This suggests that Marsiline is a key bioactive component responsible for the plant's CNS effects.

Experimental Models for Evaluating Sedative and Anticonvulsant Effects:

-

Pentylenetetrazole (PTZ)-induced seizure model: To assess anticonvulsant activity, animals are pre-treated with the test compound before being challenged with a convulsive dose of PTZ. The latency to the first seizure and the severity of seizures are recorded.

-

Maximal Electroshock (MES) seizure model: This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Barbiturate-induced sleeping time: To evaluate sedative effects, the test compound is administered to animals, and the potentiation of sleep induced by a barbiturate like pentobarbital is measured by recording the onset and duration of sleep.

-

Open-field test: This test can be used to assess general locomotor activity and exploratory behavior, where a decrease in activity can indicate a sedative effect.

Potential Mechanism of Action

The precise molecular mechanism of action for this compound has not been elucidated. However, based on the general pharmacology of sedative and anticonvulsant drugs, several potential pathways can be hypothesized. Many such drugs act by enhancing the inhibitory neurotransmission of gamma-aminobutyric acid (GABA) or by modulating voltage-gated ion channels.

Visualizations

Caption: Experimental Workflows for Obtaining this compound.

Caption: Hypothetical Signaling Pathways for CNS Depressant Effects.

References

- 1. Antidepressant activity of standardised extract of Marsilea minuta Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 14206-01-0 [chemicalbook.com]

- 6. THE CHEMISTRY AND PHARMACOLOGY OF MARSILINE: A SEDATIVE AND ANTICONVULSANT PRINCIPLE ISOLATED FROM MARSILEA MINUTA LINN AND MARSILEA RAJASTHANENSIS GUPTA - PubMed [pubmed.ncbi.nlm.nih.gov]

Triacontyl Hexacosanoate in Plant Waxes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant epicuticular waxes form a critical protective barrier against a multitude of environmental stressors, including drought, UV radiation, and pathogen attack. This intricate layer is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, aldehydes, primary alcohols, ketones, and wax esters. Among these, triacontyl hexacosanoate, a C56 wax ester, represents a significant component in the protective arsenal of many plant species. This technical guide provides an in-depth exploration of this compound, focusing on its chemical properties, biosynthetic pathway, and the methodologies for its extraction and analysis. This document is intended to serve as a comprehensive resource for researchers in botany, biochemistry, and drug development seeking to understand and harness the properties of this unique biomolecule.

Chemical and Physical Properties of this compound

This compound is a wax ester formed from the esterification of hexacosanoic acid (a C26 fatty acid) and 1-triacontanol (a C30 fatty alcohol). Its large molecular size and long, saturated hydrocarbon chains confer significant hydrophobicity and a high melting point, properties that are vital for its function in the plant cuticle.

| Property | Value | Source |

| Molecular Formula | C₅₆H₁₁₂O₂ | [1] |

| Molecular Weight | 817.49 g/mol | [1] |

| CAS Number | 14206-01-0 | [1] |

| Melting Point | 85-86 °C | [1] |

| Boiling Point | 732 °C at 760 mmHg | [1] |

| Density | 0.854 g/cm³ | [1] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound is an integral part of the overall pathway for cuticular wax production, which originates from the synthesis of C16 and C18 fatty acids in the plastids of epidermal cells. These fatty acids are then transported to the endoplasmic reticulum (ER) for further elongation and modification.

The pathway can be broadly divided into two stages: the synthesis of the precursor molecules (hexacosanoyl-CoA and triacontanol) and their subsequent esterification.

1. Synthesis of Precursors:

-

Very-Long-Chain Fatty Acid (VLCFA) Elongation: C16/C18 acyl-CoAs undergo a series of elongation cycles catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE). Each cycle adds a two-carbon unit from malonyl-CoA. The production of hexacosanoyl-CoA (C26) requires multiple rounds of elongation.

-

Alcohol Formation: Very-long-chain acyl-CoAs can be reduced to their corresponding primary alcohols. This is a two-step process involving an acyl-CoA reductase that produces a fatty aldehyde, which is then further reduced to a fatty alcohol by an aldehyde reductase. Triacontanol (C30 alcohol) is synthesized through this pathway from a C30 acyl-CoA precursor.

2. Esterification:

-

Wax Ester Formation: The final step is the esterification of an acyl-CoA (hexacosanoyl-CoA) with a fatty alcohol (triacontanol), catalyzed by a wax synthase (WS) or a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WSD) enzyme. This reaction occurs in the endoplasmic reticulum.

Function of this compound in Plant Waxes

As a major component of the epicuticular wax layer, this compound plays a crucial role in the plant's defense against environmental stresses. Its primary functions include:

-

Reduction of Non-Stomatal Water Loss: The hydrophobic nature of this long-chain wax ester contributes significantly to the formation of an impermeable barrier on the plant surface, reducing water loss through the cuticle, which is particularly critical under drought conditions.

-

Protection against UV Radiation: The crystalline structure of epicuticular waxes can reflect harmful UV radiation, protecting the underlying plant tissues from damage.

-

Defense against Pathogens and Herbivores: The waxy layer creates a physical barrier that can prevent the adhesion and penetration of fungal spores and bacteria. It can also deter feeding by herbivorous insects.

Experimental Protocols

Extraction of Epicuticular Waxes

A common method for the extraction of epicuticular waxes containing this compound involves solvent immersion.

Materials:

-

Fresh plant material (e.g., leaves, stems)

-

Chloroform (or hexane)

-

Glass beakers

-

Forceps

-

Rotary evaporator

-

Glass vials

Protocol:

-

Carefully excise the desired plant organs.

-

Briefly immerse the plant material (e.g., for 30-60 seconds) in a beaker containing chloroform at room temperature. The short immersion time is crucial to minimize the extraction of intracellular lipids.

-

Agitate the sample gently during immersion.

-

Remove the plant material from the solvent.

-

Filter the solvent extract to remove any solid debris.

-

Evaporate the solvent using a rotary evaporator under reduced pressure.

-

Redissolve the wax residue in a known volume of chloroform or hexane for subsequent analysis.

Analysis by High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC/MS)

Direct analysis of intact wax esters like this compound is possible using HT-GC/MS, which avoids the need for derivatization.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a high-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness).

-

Injector: High-temperature, splitless injection.

-

Oven Temperature Program:

-

Initial temperature: 120 °C

-

Ramp 1: 15 °C/min to 240 °C

-

Ramp 2: 8 °C/min to 390 °C

-

Hold at 390 °C for 6 minutes.

-

-

Carrier Gas: Helium.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Scan Range: m/z 50-950

-

Sample Preparation:

-

Dissolve the extracted wax in hexane or toluene to a final concentration of approximately 0.1-1.0 mg/mL.

-

Inject 1 µL of the sample into the GC.

Data Analysis:

Identification of this compound is based on its retention time and the characteristic mass spectrum, which will show a molecular ion peak (m/z 816.5) and fragment ions corresponding to the fatty acid and fatty alcohol moieties. Quantification can be achieved by integrating the peak area and comparing it to an internal standard.

Quantitative Data on this compound in Plant Waxes

Despite the recognized importance of very-long-chain wax esters in plant cuticles, specific quantitative data for this compound (C56) remains limited in the scientific literature. Plant waxes are highly complex mixtures, and the relative abundance of individual components can vary significantly depending on the plant species, organ, developmental stage, and environmental conditions.

The following table presents a generalized overview of the composition of some well-known plant waxes. It is important to note that these are representative compositions, and the presence and concentration of this compound are not explicitly detailed in many studies.

| Plant Wax Source | Major Components | Reported Wax Ester Range | This compound (C56) Content |

| Carnauba Wax (Copernicia prunifera) | Esters of C24-C28 fatty acids and C30-C34 alcohols, free alcohols, hydrocarbons. | C36-C62 | Not specifically quantified, but within the expected range. |

| Jojoba Oil (Simmondsia chinensis) | Wax esters of C20 and C22 fatty acids and C20 and C22 alcohols. | C38-C44 | Not reported to be a significant component. |

| Candelilla Wax (Euphorbia antisyphilitica) | Hydrocarbons (C29-C33), esters of C28-C34 acids and alcohols, free acids and alcohols. | C46-C62 | Not specifically quantified. |

| Sorghum (Sorghum bicolor) Grain | Fatty acids, aldehydes, alcohols, and wax esters (primarily C28 and C30 acids and alcohols). | Not specified | Not specifically quantified. |

| Arabidopsis thaliana (Stem) | Alkanes, primary alcohols, ketones, and wax esters. | C38-C52 | Not specifically quantified. |

Note: The lack of specific quantitative data for this compound highlights an area for future research. The application of advanced analytical techniques such as HT-GC/MS and liquid chromatography-mass spectrometry (LC-MS) will be instrumental in elucidating the precise composition of wax esters in a wider range of plant species.

Conclusion

This compound is a key very-long-chain wax ester in the epicuticular wax of many plants, contributing significantly to their protection against environmental stresses. Understanding its biosynthesis, function, and the methods for its analysis is crucial for researchers in plant science and for the development of novel, bio-based products. While general pathways and analytical methods are well-established, a significant data gap exists regarding the specific quantitative abundance of this molecule across different plant species. Further research in this area will undoubtedly provide valuable insights into the intricate chemistry of plant surfaces and open up new avenues for the application of these natural waxes in various industries.

References

Spectroscopic Profile of Triacontyl Hexacosanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Triacontyl hexacosanoate (C56H112O2) is an ester formed from hexacosanoic acid and triacontanol. Its long, saturated hydrocarbon chains confer a waxy, nonpolar character.

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These values are based on typical chemical shifts and absorption frequencies for long-chain saturated esters.

1H NMR Spectroscopy

Table 1: Predicted 1H NMR Chemical Shifts for this compound (Solvent: CDCl3)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | t | 2H | -O-CH2 - |

| ~2.28 | t | 2H | -CH2 -C(=O)O- |

| ~1.62 | quint | 2H | -O-CH2-CH2 - |

| ~1.25 | s (br) | ~100H | -(CH2 )n- |

| ~0.88 | t | 6H | CH3 - |

13C NMR Spectroscopy

Table 2: Predicted 13C NMR Chemical Shifts for this compound (Solvent: CDCl3)

| Chemical Shift (ppm) | Assignment |

| ~173.9 | C =O |

| ~64.4 | -O-CH2 - |

| ~34.4 | -CH2 -C(=O)O- |

| ~31.9 | -(CH2 )n- (terminal methylene on alcohol chain) |

| ~29.7 | -(CH2 )n- (bulk methylene) |

| ~29.3-29.6 | -(CH2 )n- (specific methylene groups) |

| ~28.7 | -O-CH2-CH2 - |

| ~25.9 | -O-CH2-CH2-CH2 - |

| ~25.1 | -CH2 -CH2-C(=O)O- |

| ~22.7 | -(CH2 )n- (terminal methylene on acid chain) |

| ~14.1 | CH3 - |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2955, ~2918, ~2850 | Strong | C-H stretching (asymmetric and symmetric) of CH3 and CH2 |

| ~1740 | Strong | C=O stretching of the ester |

| ~1472, ~1463 | Medium | C-H bending (scissoring) of CH2 |

| ~1377 | Weak | C-H bending (symmetric) of CH3 |

| ~1175 | Strong | C-O stretching of the ester |

| ~720 | Medium | C-H rocking of long -(CH2)n- chain (n ≥ 4) |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of long-chain wax esters like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl3). The use of a high-purity solvent is crucial to avoid interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is important for resolving the signals of the long alkyl chains.

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the range of 0-10 ppm.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.

-

A spectral width of 0-200 ppm is appropriate.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl3: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation:

-

Thin Film (Melt) Method: Place a small amount of the solid sample on a salt plate (e.g., NaCl or KBr). Gently heat the plate on a hot plate until the sample melts. Place a second salt plate on top and press gently to create a thin film. Allow to cool before analysis.

-

KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm-1. Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a wax ester.

An In-depth Technical Guide to Long-Chain Wax Esters for Researchers and Drug Development Professionals

Long-chain wax esters are a diverse class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols.[1][2] These molecules are ubiquitously found in nature, serving a multitude of biological functions, from energy storage in marine organisms to protective coatings on plant leaves and insect cuticles.[3][4] In recent years, long-chain wax esters have garnered significant interest in the pharmaceutical and drug development sectors due to their unique physicochemical properties and potential therapeutic applications. This guide provides a comprehensive overview of the core aspects of long-chain wax esters, including their biosynthesis, physicochemical properties, and detailed experimental protocols for their study.

Core Concepts: Biosynthesis and Metabolism

The biosynthesis of long-chain wax esters is a two-step enzymatic process.[5][6] First, a long-chain fatty acyl-CoA is reduced to a corresponding fatty alcohol by a Fatty Acyl-CoA Reductase (FAR).[5][7] Subsequently, a Wax Synthase (WS) catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule to form the final wax ester.[5][6] In mammals, FAR enzymes are located in the peroxisomes, while WS enzymes are found in the cytosol, necessitating the transport of fatty alcohols between these compartments.[8]

The degradation of long-chain wax esters involves their hydrolysis back into fatty acids and fatty alcohols. This process is crucial for mobilizing stored energy. In germinating jojoba seeds, for instance, the breakdown of wax esters is initiated by the oxidation of the released very-long-chain fatty alcohols to fatty acids, a process catalyzed by fatty alcohol oxidase (FAO) and fatty aldehyde dehydrogenase (FADH).[9]

dot

Caption: A simplified diagram of the long-chain wax ester biosynthetic pathway.

Data Presentation: Physicochemical Properties

The physicochemical properties of long-chain wax esters are largely determined by the chain lengths and degree of unsaturation of their constituent fatty acids and alcohols.[1][3] Saturated wax esters with longer carbon chains generally exhibit higher melting points and are solid at room temperature, while unsaturated wax esters have lower melting points and are often liquid.[1][2]

| Wax Ester (Fatty Alcohol:Fatty Acid) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Cetyl Palmitate (C16:0 - C16:0) | C₃₂H₆₄O₂ | 480.85 | 42-50 | >360 | Soluble in aromatic solvents, chloroform, ethers; Insoluble in water.[4] |

| Stearyl Stearate (C18:0 - C18:0) | C₃₆H₇₂O₂ | 536.96 | 61 | - | Soluble in aromatic solvents, chloroform, ethers; Insoluble in water.[3][4] |

| Behenyl Behenate (C22:0 - C22:0) | C₄₄H₈₈O₂ | 649.20 | >75 | - | Soluble in hot ethanol.[10] |

| Oleyl Oleate (C18:1 - C18:1) | C₃₆H₆₈O₂ | 532.93 | ~0 | - | Soluble in organic solvents.[3] |

| Jojoba Oil (mixture, primarily C20:1 & C22:1 alcohols and fatty acids) | Variable | Variable | ~7-10 | - | Soluble in organic solvents.[1] |

Note: Boiling points for many long-chain wax esters are not well-defined due to their low volatility and thermal decomposition at high temperatures.[11]

Experimental Protocols

The study of long-chain wax esters requires robust methods for their extraction, purification, and analysis. The following section outlines key experimental protocols.

Extraction and Purification

3.1.1. From Plant Epicuticular Wax

Epicuticular waxes can be extracted from plant surfaces by immersing the plant material (e.g., leaves) in a non-polar solvent such as chloroform or hexane for a short period (e.g., 60 seconds) with gentle agitation.[12] The resulting extract, containing a mixture of lipids, can then be fractionated to isolate the wax esters. A common method involves solid-phase extraction (SPE) using a silica gel column. Non-polar compounds like alkanes are eluted first with a non-polar solvent (e.g., hexane), followed by the elution of wax esters with a slightly more polar solvent mixture (e.g., hexane:chloroform, 98:2 v/v).[3]

3.1.2. From Animal Tissues

For animal tissues, a total lipid extraction is typically performed first, for example, using the Folch method (chloroform:methanol, 2:1 v/v). The wax esters can then be isolated from the total lipid extract using SPE. For instance, in the analysis of marine oils, wax esters can be separated from other neutral lipids by applying the extract to an aminopropyl SPE column and eluting with heptane.[13]

Analytical Techniques

3.2.1. Thin-Layer Chromatography (TLC)

TLC is a valuable technique for the qualitative analysis and purification of wax esters. A silica gel plate is used as the stationary phase, and a non-polar solvent system, such as hexane:diethyl ether:acetic acid (80:20:1 v/v/v), is used as the mobile phase. Wax esters, being relatively non-polar, will migrate up the plate. Their position can be visualized by staining with a suitable reagent (e.g., iodine vapor or charring with sulfuric acid) and compared to known standards.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to their low volatility, the analysis of intact long-chain wax esters by GC-MS requires high-temperature conditions.[11] A high-temperature capillary column (e.g., DB-1HT) is necessary, with injector and detector temperatures often set as high as 390°C.[11] The temperature program typically involves a ramp from a lower temperature (e.g., 120°C) to a high final temperature (e.g., 390°C).[11] Mass spectrometry in electron ionization (EI) mode can provide structural information, with characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties.[14]

3.2.3. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is another powerful tool for the analysis of wax esters, particularly for those with very long chains that are difficult to analyze by GC. A C30 column is often used with a gradient of solvents like methanol and chloroform.[15] An evaporative light-scattering detector (ELSD) can be used for quantification, while coupling to a mass spectrometer (e.g., via atmospheric pressure chemical ionization - APCI-MS) allows for the identification of individual wax ester species.[15]

dot

Caption: A generalized workflow for the analysis of long-chain wax esters.

References

- 1. Wax ester - Wikipedia [en.wikipedia.org]

- 2. Wax Ester Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wax esters | Cyberlipid [cyberlipid.gerli.com]

- 5. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [dr.lib.iastate.edu]